3-benzoyl-4H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

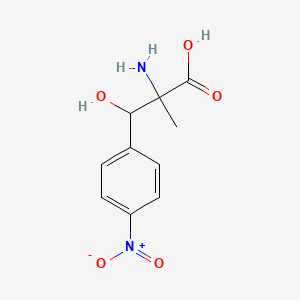

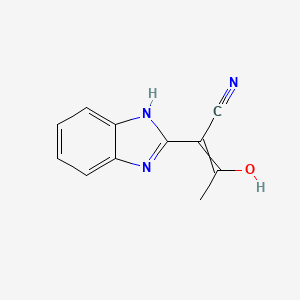

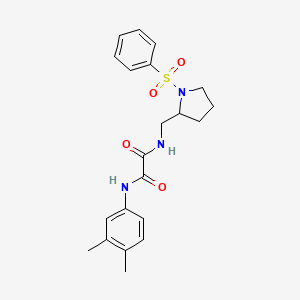

3-benzoyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.175. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Reactivity

Hydrazone Derivatives and Cyclization : Hydrazone derivatives of 4-benzoyl-1,2,3-triazole can undergo cyclization with various organic reagents, leading to the formation of [1,2,3]triazolo[1,5-d][1,2,4]triazines. This process incorporates the reagent's carbon atom into a new six-membered ring, highlighting the reactivity and potential for creating new heterocyclic structures (Bianchi, Butti, & Perronnet, 1988).

Triazole Ring in Synthesis : The 1,2,4-triazole ring, integral to compounds like 3-benzoyl-4H-1,2,4-triazole, is pivotal in the synthesis of various biologically active compounds. It serves as a core motif in clinical drugs, emphasizing its importance in synthetic organic chemistry and drug development processes (Prasad et al., 2021).

Biological Activities

Antifungal and Antibacterial Properties : Triorganotin (4H-1,2,4-triazol-4-yl)benzoates exhibit significant antifungal activities against several pathogens, showcasing the potential of this compound derivatives in agricultural and medical applications (Li et al., 2010).

Antimicrobial and Anticancer Screening : Some derivatives, specifically N-alkoxycarbonyl-N′′-benzoyl-benzamidrazones and 1,3,5-trisubstituted 1,2,4-triazoles, have shown selective inhibitory effects on Candida albicans and specific antibacterial activity against Staphylococcus aureus, indicating their therapeutic potential in antimicrobial and anticancer treatments (Bekircan, Kahveci, & Ozgumus, 2007).

Material Science and Green Chemistry

Esterification and Polymer Synthesis : Benzoyl-1,2,4-triazole is capable of undergoing esterification with primary alcohols at rates comparable to benzoyl chloride, offering a method for protecting acid-sensitive alcohols and polyester synthesis without generating acidic by-products. This process aligns with green chemistry principles by reducing waste and avoiding harsh conditions (Kohsaka et al., 2018).

Green Synthesis Approaches : The synthesis of triazoles, including this compound derivatives, has been explored under green chemistry conditions, utilizing nonconventional sources such as microwave and mechanochemistry. These methods aim to enhance efficiency, reduce environmental impact, and create biologically relevant compounds with minimal energy usage (Gonnet, Baron, & Baltas, 2021).

Wirkmechanismus

Target of Action

The primary targets of 3-benzoyl-4H-1,2,4-triazole are the topoisomerase IV enzyme and the COVID-19 main protease . These enzymes play crucial roles in DNA replication and viral replication, respectively .

Mode of Action

This compound interacts with its targets through hydrogen-bonding and dipole interactions . The compound’s electron richness and aromaticity enable it to bind with a wide range of biomacromolecules . The binding affinities of this compound with topoisomerase IV enzyme and with COVID-19 main protease are ranging from −10.0 to −11.0 kcal/mol and −8.2 to −9.3 kcal/mol , respectively .

Biochemical Pathways

The interaction of this compound with its targets affects the DNA replication pathway and the viral replication pathway . By inhibiting these pathways, the compound can exert antimicrobial and antiviral effects .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of microbial growth and the potential inhibition of SARS-CoV-2 virus . The compound has demonstrated remarkable antimicrobial and antioxidant activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the stability of the compound

Eigenschaften

IUPAC Name |

phenyl(1H-1,2,4-triazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXBPSDPZBUVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)

![methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2807265.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2807266.png)

![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807267.png)

![2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B2807268.png)

![N-(furan-3-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807274.png)